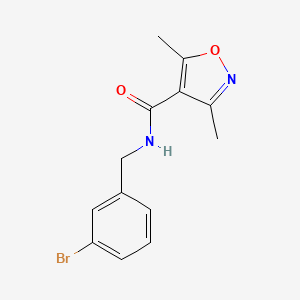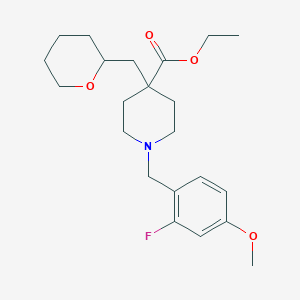
2-oxo-2-phenylethyl N-(diphenylacetyl)glycinate
Vue d'ensemble
Description
2-oxo-2-phenylethyl N-(diphenylacetyl)glycinate is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.14705815 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereolithographic 3D Printing of Oral Dosage Forms
In the context of pharmaceutical applications, the suitability of stereolithography (SLA) for fabricating drug-loaded tablets with modified-release characteristics has been explored. Using materials such as polyethylene glycol diacrylate (PEGDA) and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide as a photo-initiator, SLA allows for the precise manufacture of tablets that can release drugs in a controlled manner. This technology points towards future possibilities for creating personalized dosage forms and industrial-scale production of complex drug delivery systems (Wang et al., 2016).
Synthesis of Dipeptide Derivatives
The field of bioorganic chemistry has seen advancements in enzyme-catalyzed syntheses, such as the alpha-chymotrypsin-catalyzed creation of dipeptide derivatives from N-acetyl phenylalanine ethyl ester and glycinamide. This method showcases the enzyme's capability to facilitate the formation of complex biological molecules under optimized conditions, providing a pathway for synthesizing bioactive peptides with high yield and specificity (Ju et al., 2009).
Polymerization in Water
The oxidative polymerization process to form engineering plastics like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) in water demonstrates the environmental and procedural benefits of water-based reactions. This method reduces side-products and offers a new avenue for polymer synthesis, highlighting the importance of sustainable and green chemistry practices in material science (Saito et al., 2003).
Solar Cell Applications
In materials chemistry, the development of organic dyads containing triarylene conjugates for use in dye-sensitized solar cells illustrates the potential for "2-oxo-2-phenylethyl N-(diphenylacetyl)glycinate" and related compounds in renewable energy technologies. These organic compounds, with their ability to act as efficient sensitizers, can significantly enhance the performance of solar cells, offering a pathway towards more sustainable energy solutions (Chang & Chow, 2009).
Cytotoxic Activity of Metal Complexes
The exploration of the cytotoxic activities of zinc(II) complexes incorporating similar structural motifs emphasizes the relevance of such compounds in medicinal chemistry. These studies contribute to our understanding of the potential therapeutic applications of metal complexes, particularly in the context of cancer research, by examining their selective cytotoxicity towards various cancer cell lines (Matos et al., 2019).
Propriétés
IUPAC Name |
phenacyl 2-[(2,2-diphenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-21(18-10-4-1-5-11-18)17-29-22(27)16-25-24(28)23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23H,16-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRSCAKQFMRWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4612441.png)


![2-{4-[(2-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4612449.png)
![2-(4,5-dibromo-2-thienyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4612462.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B4612484.png)
![[1-(2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl)cyclopentyl]acetic acid](/img/structure/B4612490.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4612496.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4612514.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4612528.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B4612543.png)
![4-methyl-N-[2-(4-morpholinyl)-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B4612548.png)

